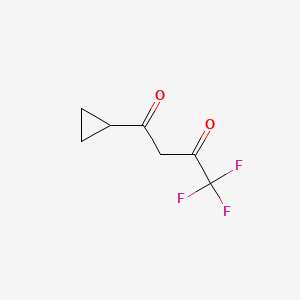

1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

Beschreibung

Historical Context of Fluorinated β-Diketones in Chemical Research

The development of fluorinated β-diketones emerged as a specialized field within organofluorine chemistry during the mid-twentieth century, with early investigations focusing on the unique properties imparted by fluorine substitution in dicarbonyl systems. Comprehensive research published in 1953 established foundational understanding of fluorine-containing β-diketones, demonstrating their distinct characteristics compared to conventional dicarbonyl compounds. The systematic investigation of these compounds gained momentum through the recognition that fluorinated β-diketones exhibited superior performance as extractants and analytical reagents for lanthanides, while also serving as effective shift reagents and catalysts in various chemical transformations.

Historical development of fluorinated β-diketones revealed their exceptional utility in coordination chemistry, where the electron-withdrawing properties of fluorine substituents enhanced metal chelation capabilities and thermal stability of resulting complexes. Research documented that fluorinated β-diketones demonstrated marked superiority over their non-fluorinated analogues in extraction applications, gas-liquid chromatography of chelates, and biological activity assays. The evolution of synthetic methodologies for these compounds progressed from simple halogenation reactions to sophisticated condensation approaches, with Claisen condensation emerging as the predominant synthetic strategy using various condensing agents including sodium hydride and sodium methoxide.

The historical trajectory of fluorinated β-diketone research encompassed extensive investigations into their structural characteristics, particularly regarding keto-enol tautomerism and the influence of fluorine substitution on equilibrium positions. Early spectroscopic studies utilizing nuclear magnetic resonance and infrared techniques established fundamental structure-property relationships that continue to inform contemporary research approaches. The accumulated body of historical research laid essential groundwork for understanding how fluorine incorporation affects molecular behavior, reactivity patterns, and practical applications across diverse chemical disciplines.

Molecular Identity and Classification

1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione possesses a precisely defined molecular structure characterized by the chemical formula C₇H₇F₃O₂ and a molecular weight of 180.13 grams per mole. The compound exhibits the International Union of Pure and Applied Chemistry name this compound, with the International Chemical Identifier code InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 providing unambiguous structural specification. The Simplified Molecular Input Line Entry System representation C1CC1C(=O)CC(=O)C(F)(F)F accurately describes the compound's connectivity pattern, clearly delineating the cyclopropyl ring attachment and trifluoromethyl substituent positioning.

Structural classification places this compound within the β-diketone family, specifically categorized as a linear β-diketone featuring asymmetric substitution patterns. The molecule contains two distinct substituents: a cyclopropyl group providing conformational constraint and ring strain characteristics, and a trifluoromethyl group contributing strong electron-withdrawing properties. The compound's structural features enable it to exist in multiple tautomeric forms, with the enol configuration typically predominating due to intramolecular hydrogen bonding stabilization between the hydroxyl and carbonyl functionalities.

The chemical classification encompasses several important structural motifs that determine the compound's reactivity and applications. The β-diketone core provides chelating capability for metal coordination, while the cyclopropyl substituent introduces geometric constraints that influence molecular conformation and reactivity patterns. The trifluoromethyl group significantly alters electronic distribution throughout the molecule, enhancing acidity of the central methylene protons and modifying the compound's lipophilicity characteristics. These combined structural elements position this compound as a unique representative within the broader class of fluorinated dicarbonyl compounds.

Research Importance in Contemporary Organic Chemistry

Contemporary organic chemistry research has identified this compound as a compound of significant synthetic utility, particularly in applications requiring specialized fluorinated building blocks. The compound's unique structural features make it an attractive substrate for enantioselective transformations, where the combination of β-diketone functionality and fluorine substitution provides opportunities for asymmetric synthesis developments. Recent investigations have demonstrated the compound's potential in stereoselective reactions, with researchers exploring its behavior under various catalytic conditions to achieve high enantioselectivity in fluorinated product formation.

The compound serves as a valuable precursor in heterocycle synthesis, where the β-diketone moiety can undergo cyclization reactions to form fluorinated pyrazoles, furans, and other nitrogen or oxygen-containing heterocyclic systems. Advanced synthetic methodologies have established protocols for transforming this compound into complex molecular architectures, taking advantage of both the electrophilic nature of the carbonyl groups and the unique reactivity imparted by the cyclopropyl and trifluoromethyl substituents. These transformations represent critical steps in the preparation of pharmaceutically relevant compounds and advanced materials.

Research applications extend to coordination chemistry, where this compound functions as a specialized ligand for heterometallic complex formation. The compound's ability to coordinate multiple metal centers simultaneously has opened new avenues for developing catalytic systems with enhanced selectivity and efficiency. Contemporary studies focus on exploiting the compound's chelating properties to create well-defined metal complexes that exhibit unique photophysical, magnetic, or catalytic properties, contributing to advances in materials science and catalysis.

Scientific Impact on Fluorine Chemistry

The scientific impact of this compound on fluorine chemistry extends beyond its immediate synthetic applications to encompass fundamental understanding of fluorine's influence on molecular behavior and reactivity patterns. Research involving this compound has contributed to broader knowledge regarding how trifluoromethyl substitution affects tautomeric equilibria in β-diketone systems, with studies demonstrating that fluorine incorporation generally favors enol form stabilization compared to non-fluorinated analogues. These findings have implications for designing fluorinated compounds with predictable structural preferences and enhanced stability characteristics.

The compound has served as a model system for investigating fluorine's effects on intermolecular interactions and molecular recognition processes. Studies examining this compound's behavior in various solvent systems have revealed important insights into how fluorinated substituents influence solvation phenomena and molecular aggregation patterns. This research has contributed to fundamental understanding of fluorine chemistry principles that inform the design of fluorinated pharmaceuticals, agrochemicals, and specialty materials.

Advanced spectroscopic investigations utilizing this compound have enhanced understanding of fluorine's electronic effects on neighboring functional groups. Nuclear magnetic resonance studies have documented characteristic chemical shift patterns and coupling constants that provide diagnostic tools for structural elucidation of related fluorinated compounds. These spectroscopic studies have established important correlations between molecular structure and observable properties, contributing to the development of analytical methods for fluorinated compound characterization.

The compound's role in advancing synthetic fluorine chemistry encompasses its utility as a building block for preparing more complex fluorinated structures. Research has demonstrated that this compound can undergo selective transformations that preserve the trifluoromethyl group while modifying other structural elements, enabling access to diverse fluorinated molecular architectures. This capability has proven valuable for medicinal chemistry applications where fluorine incorporation is desired to modulate biological activity, metabolic stability, or pharmacokinetic properties.

Eigenschaften

IUPAC Name |

1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTCLMXHNACGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458289 | |

| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30923-69-4 | |

| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acylation of Cyclopropyl Ketone with Trifluoroacetate Esters (Alkali Alcoholate-Mediated)

A patented method describes the preparation of 1-cyclopropylalkane-1,3-diones, including 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, via acylation of cyclopropyl ketone with an acetic acid ester bearing trifluoromethyl substituents in the presence of alkali alcoholates (e.g., sodium or potassium methylate or ethylate).

Reaction Scheme :

Cyclopropyl ketone + methyl or ethyl trifluoroacetate ester + alkali alcoholate → this compound (enolate intermediate) → acidification to yield diketone.-

- Solvents: Branched or straight-chain aliphatic alcohols (e.g., tert-butanol), polyethylene glycols, or their ethers (e.g., diethylene glycol dimethyl ether).

- Reaction mode: Batch or continuous flow (e.g., flow tube reactor).

- Stoichiometry: Ketone and alcoholate are maintained in stoichiometric excess relative to the ester to drive the reaction forward.

Isolation : The diketone is initially obtained as an enolate salt, which is then acidified to release the free diketone. Volatile components are removed by distillation or filtration.

Base-Catalyzed Condensation of Cyclopropyl Ketone with Ethyl Trifluoroacetate

Another approach involves the base-catalyzed condensation of cyclopropyl ketone with ethyl trifluoroacetate, where ethyl acetate can serve both as a reactant and solvent, simplifying the process and improving economy.

Stepwise Process :

a) React ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.

b) Subsequent transformations (e.g., acid-catalyzed reactions, Friedel-Crafts acylation) can be applied to obtain substituted diketones, though for the target compound, the initial condensation is key.-

- Ethyl acetate is used in 5 to 10 times the weight of ethyl trifluoroacetate, preferably 7 to 8 times.

- The base facilitates enolate formation and subsequent condensation.

Advantages : This method avoids the need for separate solvents and allows for straightforward scale-up.

Continuous Flow Synthesis Techniques

Recent advances in continuous flow chemistry have enabled telescoped synthesis of related trifluoromethylated diketones, improving reaction control and safety.

Equipment : Platforms such as Uniqsis FlowSyn and Vapourtec E-series systems enable precise temperature and pressure control.

-

- Reagents are introduced via separate lines and mixed in reaction coils at controlled temperatures (e.g., 140 °C).

- In-line IR spectroscopy monitors reaction progress.

- Post-reaction workup includes aqueous extraction, drying, and chromatography.

Benefits : Enhanced reproducibility, scalability, and safety for handling reactive intermediates.

Related Synthetic Routes and Derivatives

While direct synthesis of this compound is less frequently reported, related compounds such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione have been synthesized via multi-step routes involving:

- Preparation of trifluoro-substituted keto esters.

- Conversion to acid chlorides using thionyl chloride.

- Friedel-Crafts acylation with aromatic substrates in the presence of aluminum chloride.

These methods provide insight into handling trifluoromethyl diketones and may be adapted for cyclopropyl analogs.

Data Summary Table of Preparation Methods

Research Findings and Notes

The enolate intermediate formed during acylation is a key species that can be isolated or directly converted to the diketone by acidification.

The cyclopropyl group’s ring strain may influence reaction kinetics and selectivity, requiring careful temperature and reagent control.

The trifluoromethyl group enhances the compound’s lipophilicity and stability, which is beneficial for pharmaceutical and agrochemical applications.

Continuous flow methods offer advantages in handling reactive fluorinated intermediates, reducing exposure and improving reproducibility.

Solvent choice is critical; alcohols such as tert-butanol and ethers like diethylene glycol dimethyl ether are preferred for their ability to dissolve reagents and stabilize intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione has been investigated for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Study: Synthesis of Bioactive Compounds

A study reported the synthesis of novel bioactive compounds using this compound as a starting material. The compound was utilized in the formation of various derivatives that exhibited significant activity against specific biological targets. For instance, derivatives were tested for their inhibitory effects on enzymes linked to cancer progression, demonstrating promising results.

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials. Its ability to form stable complexes with metal ions has implications for catalysis and sensor technology.

Table 1: Properties and Applications in Materials Science

| Property | Description | Application |

|---|---|---|

| Trifluoromethyl Group | Enhances electron-withdrawing capacity | Used in the synthesis of fluorinated polymers |

| Metal Complexation | Forms stable complexes with transition metals | Catalysts in organic reactions |

| Thermal Stability | High stability under thermal stress | Components in high-performance materials |

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting various analytes through spectroscopic methods. Its distinctive spectral features allow for the identification and quantification of compounds in complex mixtures.

Case Study: Spectroscopic Analysis

Research has demonstrated that this compound can be used effectively in UV-Vis spectroscopy to monitor reactions involving carbonyl compounds. By utilizing its absorbance characteristics, chemists can track reaction progress and determine product yields with high accuracy.

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the trifluoromethyl group, which enhances its electrophilic properties. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione

- Synonyms: CF₃-CPDK (abbreviation used in some contexts)

- CAS No.: 30923-69-4

- Molecular Formula : C₇H₇F₃O₂

- Molecular Weight : 180.12 g/mol

- Physical Properties :

Structural Features :

- Contains a cyclopropyl ring (three-membered carbon ring with angle strain), two ketone groups, and a trifluoromethyl (-CF₃) group. The -CF₃ group is a strong electron-withdrawing substituent, enhancing electrophilicity at the carbonyl positions .

Structural and Physical Properties

Key Research Findings

Biologische Aktivität

1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione (also referred to as trifluoromethyl diketone) is a compound that has garnered attention in biochemical research due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies.

This compound is known to interact with various enzymes and proteins within metabolic pathways. These interactions can result in either inhibition or activation of enzymatic activity. The compound's binding to active sites of enzymes alters their functionality, thereby influencing biochemical pathways crucial for cellular metabolism and signaling.

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Gene Expression : It can modulate the expression of genes involved in various metabolic processes, leading to altered protein synthesis.

- Metabolic Processes : By interacting with key enzymes, it influences metabolic flux and the levels of specific metabolites within cells.

Molecular Mechanism

At the molecular level, this compound operates through several mechanisms:

- Enzyme Interaction : It binds covalently or non-covalently to enzymes or receptors, leading to changes in their activity.

- Gene Regulation : The compound can upregulate or downregulate protein production by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under laboratory conditions are critical for understanding its long-term effects on cells. Studies indicate that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy. This temporal aspect is essential for both in vitro and in vivo studies.

Dosage Effects in Animal Models

Dosage plays a significant role in the biological activity of this compound:

- Low Doses : At lower concentrations, it may exhibit beneficial effects by modulating enzyme activities or enhancing gene expression.

- High Doses : Conversely, higher concentrations can be toxic, resulting in adverse cellular effects. Research indicates a threshold dosage must be reached before significant changes in cellular behavior are observed.

Metabolic Pathways

This compound is involved in various metabolic pathways:

| Pathway | Interaction Type | Effect on Metabolites |

|---|---|---|

| Glycolysis | Enzyme inhibition | Accumulation of glycolytic intermediates |

| Fatty Acid Metabolism | Enzyme activation | Enhanced fatty acid oxidation |

| Amino Acid Metabolism | Mixed effects | Altered amino acid profiles |

These interactions are pivotal for comprehending how the compound affects overall cellular metabolism.

Transport and Distribution

The transport mechanisms of this compound within cells involve:

- Transport Proteins : It may utilize specific transporters for cellular entry.

- Subcellular Localization : The localization within organelles (e.g., mitochondria or nucleus) significantly influences its functional outcomes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Studies : Research has demonstrated varying degrees of cytotoxicity against human tumor cell lines. The compound's structure contributes to its reactivity and potential therapeutic applications .

- Antimycobacterial Activity : In a screening study involving a library of compounds for antituberculosis activity, derivatives similar to this compound exhibited significant inhibitory effects against Mycobacterium tuberculosis .

- Mechanistic Insights : Investigations into its interaction with importin β1 revealed that it could function as an inhibitor of nuclear import processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, and how do they compare to analogous diketones?

- Methodology : The compound can be synthesized via nucleophilic substitution of cyclopropane derivatives with trifluoroacetylacetone precursors. For example, cyclopropane-containing intermediates (e.g., cyclopropylmagnesium bromide) may react with 4,4,4-trifluoro-1,3-butanedione derivatives under anhydrous conditions. This approach aligns with methods used for structurally similar compounds like 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione, where aryl/alkyl groups are introduced via Grignard or organometallic reagents .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via recrystallization or column chromatography using fluorinated solvents to enhance solubility.

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from its tautomeric forms?

- Methodology :

- ¹H/¹³C NMR : The diketone moiety (C=O groups) and cyclopropyl ring protons exhibit distinct splitting patterns. For example, cyclopropyl protons typically resonate as multiplet signals between δ 0.5–2.5 ppm, while diketone carbons appear near δ 190–210 ppm in ¹³C NMR.

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the monoisotopic mass (~222–224 Da, based on analogous compounds) .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodology : Use fluorinated solvents (e.g., hexafluoroisopropanol) or polar aprotic solvents (e.g., DMSO, DMF) to dissolve the compound. Avoid protic solvents, as they may promote hydrolysis of the cyclopropyl group. Solubility data for related compounds (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) suggest solubility in dichloromethane (0.5–1.0 M) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity in organometallic catalysis?

- Methodology : The cyclopropyl group’s ring strain and electron-donating effects can alter reaction pathways. For example, in cross-coupling reactions, the cyclopropyl ring may undergo ring-opening under acidic or oxidative conditions. Compare reactivity with phenyl or thienyl analogs (e.g., 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione) to isolate steric/electronic contributions .

- Experimental Design : Conduct kinetic studies using UV-Vis spectroscopy to monitor ligand exchange rates in transition metal complexes (e.g., Pd or Cu).

Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?

- Methodology : Refer to toxicological data from analogous compounds (e.g., IUCLID or ECHA registrations) . Implement:

- In Vitro Assays : Use LC-MS to quantify cellular uptake and metabolism in hepatocyte models.

- Safety Protocols : Work under fume hoods with PPE (gloves, goggles) and avoid inhalation of aerosols. Store in airtight containers to prevent degradation .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodology :

- DFT Calculations : Model hydrolysis pathways and stability in aqueous environments. The trifluoromethyl group likely resists hydrolysis, but the cyclopropyl ring may degrade under UV light.

- Ecotoxicity : Use QSAR models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation factors (log P ~2.5–3.0, based on similar fluorinated diketones) .

Q. How do substituent effects (e.g., cyclopropyl vs. phenyl) impact the compound’s electronic properties?

- Methodology :

- Cyclic Voltammetry : Compare redox potentials of this compound with phenyl analogs (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) to assess electron-withdrawing/donating effects.

- Spectroscopic Analysis : IR spectroscopy can reveal shifts in C=O stretching frequencies (~1700 cm⁻¹) due to substituent-induced polarization .

Q. What experimental approaches resolve contradictions in reported reaction yields for fluorinated diketones?

- Methodology :

- Systematic Variation : Test reaction parameters (temperature, solvent, catalyst loading) using design-of-experiments (DoE) frameworks.

- Analytical Validation : Quantify yields via GC-MS with internal standards (e.g., deuterated analogs) to minimize instrumental bias. Compare with literature data for 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione (CAS 326-90-9) as a control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.